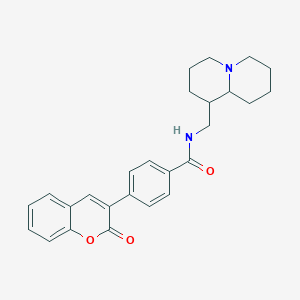![molecular formula C23H21N3O4S2 B11130124 2-(2-methoxyphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11130124.png)
2-(2-methoxyphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl-[(Z)-(5-((2-méthylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl)-2-méthoxyphénoxy]méthane est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé est caractérisé par sa structure unique, qui comprend un noyau de pyrido[1,2-a]pyrimidin-4-one, un fragment thiazolidinylidène et un groupe méthoxyphénoxy. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et physiques spécifiques, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl-[(Z)-(5-((2-méthylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl)-2-méthoxyphénoxy]méthane implique généralement des réactions organiques à plusieurs étapes. Les matières premières comprennent souvent le 2-méthoxyphénol, la 2-méthylpropylamine et les dérivés de thiazolidinone appropriés. La voie de synthèse peut impliquer :
Formation du noyau pyrido[1,2-a]pyrimidin-4-one : Cette étape implique généralement la cyclisation d'un précurseur approprié en milieu acide ou basique.
Introduction du fragment thiazolidinylidène : Cela peut être réalisé par une réaction de condensation entre le noyau pyrido[1,2-a]pyrimidin-4-one et un dérivé de thiazolidinone.
Fixation du groupe méthoxyphénoxy : Cette étape implique généralement une réaction d'éthérification utilisant le 2-méthoxyphénol et un groupe partant approprié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit final. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la chromatographie et la cristallisation pour garantir que le composé répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
La 4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl-[(Z)-(5-((2-méthylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl)-2-méthoxyphénoxy]méthane peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Solvants halogénés et nucléophiles ou électrophiles appropriés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
La 4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl-[(Z)-(5-((2-méthylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl)-2-méthoxyphénoxy]méthane a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé de référence dans la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl-[(Z)-(5-((2-méthylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl)-2-méthoxyphénoxy]méthane implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
2-(2-methoxyphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-propanesulfonate de 3-(5-méthoxy-2-{(1E)-2-[(Z)-(5-phényl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidène)méthyl]-1-butényl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)
- Autres dérivés de thiazolidinone
Unicité
L'unicité de la 4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl-[(Z)-(5-((2-méthylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl)-2-méthoxyphénoxy]méthane réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C23H21N3O4S2 |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
(5Z)-5-[[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O4S2/c1-14(2)13-26-22(28)18(32-23(26)31)12-15-20(30-17-9-5-4-8-16(17)29-3)24-19-10-6-7-11-25(19)21(15)27/h4-12,14H,13H2,1-3H3/b18-12- |
Clé InChI |
KWKFNKFIGHGEDZ-PDGQHHTCSA-N |
SMILES isomérique |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)/SC1=S |
SMILES canonique |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11130042.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11130045.png)
![1-(3-Bromophenyl)-7-chloro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130046.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11130053.png)

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11130068.png)
![3-(4-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B11130070.png)
![methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11130074.png)
![2-(4-methoxyphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11130086.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B11130100.png)
![5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11130101.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11130111.png)
![5-{(Z)-1-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11130114.png)
